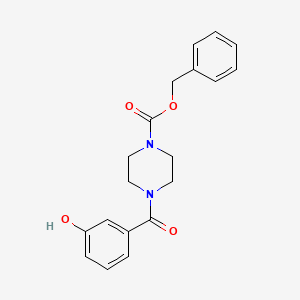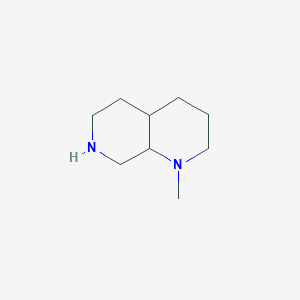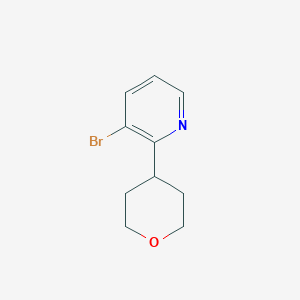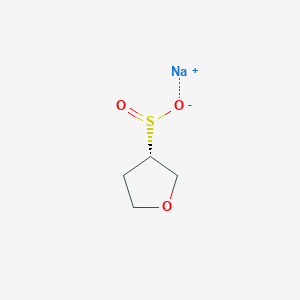
sodium (3S)-oxolane-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (3S)-oxolane-3-sulfinate: is an organosulfur compound that features a sulfinate group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3S)-oxolane-3-sulfinate typically involves the reaction of oxolane-3-sulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows:
Oxolane-3-sulfinic acid+Sodium hydroxide→Sodium (3S)-oxolane-3-sulfinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as crystallization or recrystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (3S)-oxolane-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxolane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted oxolane derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Sodium (3S)-oxolane-3-sulfinate is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for the development of new drugs
Industry: The compound is also used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium (3S)-oxolane-3-sulfinate involves its ability to participate in nucleophilic and electrophilic reactions. The sulfinate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-donating properties of the oxolane ring, which stabilizes the negative charge on the sulfinate group.
Molecular Targets and Pathways: In biological systems, the compound may interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Sodium methanesulfinate: Another sulfinate salt with a simpler structure.
Sodium benzenesulfinate: A sulfinate salt with an aromatic ring.
Sodium toluenesulfinate: A sulfinate salt with a methyl-substituted aromatic ring.
Uniqueness: Sodium (3S)-oxolane-3-sulfinate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for the formation of more complex and diverse derivatives compared to simpler sulfinate salts.
Propriétés
Formule moléculaire |
C4H7NaO3S |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
sodium;(3S)-oxolane-3-sulfinate |
InChI |
InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1/t4-;/m0./s1 |
Clé InChI |
IHAPRSZBTHYXPY-WCCKRBBISA-M |
SMILES isomérique |
C1COC[C@H]1S(=O)[O-].[Na+] |
SMILES canonique |
C1COCC1S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


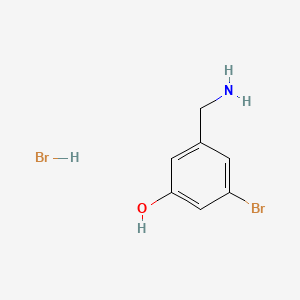
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)

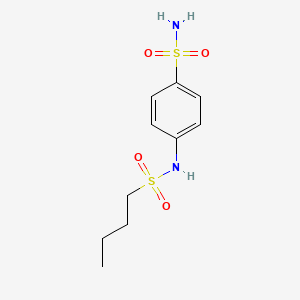
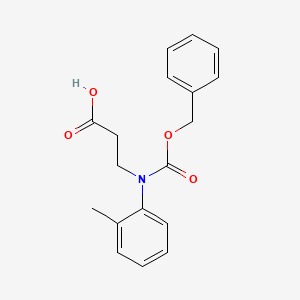
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
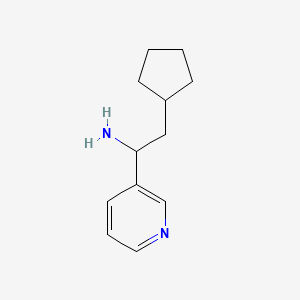
![[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13503426.png)
